Phenylethyl beta-D-glucopyranoside (CAS 18997-54-1) is a stable, water-soluble glycosidic precursor to the widely utilized fragrance and flavor compound 2-phenylethanol. By covalently linking a beta-D-glucopyranose moiety to the phenylethyl aglycone, this compound effectively locks the volatile aroma profile into a non-volatile, highly polar molecular form [1]. In industrial and research procurement, it is primarily sourced as a controlled-release fragrance precursor, a reference standard for plant metabolomics (particularly in rose and tea fermentation studies), and a precise substrate for evaluating beta-glucosidase enzyme kinetics.
Substituting Phenylethyl beta-D-glucopyranoside with its free aglycone (2-phenylethanol) or alternative glycosides (such as primeverosides or alpha-anomers) fundamentally alters formulation stability and release kinetics. Free 2-phenylethanol suffers from rapid evaporative loss, phase separation in aqueous media, and potential autotoxicity in bioprocessing contexts. Conversely, substituting with more complex disaccharide glycosides like phenylethyl primeveroside shifts the enzymatic cleavage requirements, preventing activation by standard beta-glucosidases [1]. Procurement must therefore target this exact beta-glucoside to ensure compatibility with standard beta-glucosidase-triggered release systems and to maintain strict aqueous solubility without premature volatilization.
The glycosylation of 2-phenylethanol to form Phenylethyl beta-D-glucopyranoside fundamentally shifts the molecule's partitioning behavior. While the free aglycone 2-phenylethanol exhibits lipophilic characteristics with an XLogP3 of approximately 1.36 and limited aqueous solubility, the beta-D-glucoside possesses an XLogP3 of -0.2, rendering it highly hydrophilic and freely soluble in water [1]. This structural modification prevents the phase separation commonly observed when high concentrations of free 2-phenylethanol are formulated into aqueous matrices.
| Evidence Dimension | Hydrophilicity (XLogP3) |
| Target Compound Data | XLogP3 = -0.2 (Highly hydrophilic) |
| Comparator Or Baseline | 2-Phenylethanol (XLogP3 ≈ 1.36) |
| Quantified Difference | A shift of >1.5 log units toward hydrophilicity |
| Conditions | Computed partition coefficient modeling and aqueous matrix formulation |
Ensures homogeneous dispersion in water-based cosmetics and beverages without requiring emulsifiers or co-solvents.
Phenylethyl beta-D-glucopyranoside demonstrates strict substrate specificity for Family 1 beta-glucosidases, which cleave the beta-glycosidic bond to release 2-phenylethanol. In comparative enzymatic assays, beta-primeverosidase (an enzyme critical in tea fermentation) actively hydrolyzes phenylethyl beta-primeveroside but shows absolutely no hydrolytic activity toward Phenylethyl beta-D-glucopyranoside [1]. Conversely, standard beta-glucosidases efficiently process the beta-D-glucoside but struggle with the primeveroside.
| Evidence Dimension | Hydrolytic susceptibility to beta-primeverosidase |
| Target Compound Data | 0% cleavage (No hydrolytic activity) |
| Comparator Or Baseline | Phenylethyl beta-primeveroside (Efficiently hydrolyzed) |
| Quantified Difference | Absolute binary specificity (cleaved vs. uncleaved) based on the sugar moiety |
| Conditions | In vitro enzymatic assay using recombinant beta-primeverosidase expressed in E. coli |
Allows formulators to precisely dictate the release trigger of the fragrance by matching the specific glycoside to the intended enzyme system.
Free 2-phenylethanol is a highly volatile compound that is prone to significant evaporative loss during thermal processing or prolonged storage. By contrast, Phenylethyl beta-D-glucopyranoside is a stable crystalline solid at room temperature (melting point 38-39 °C) with negligible vapor pressure [1]. The covalent attachment of the glucose moiety effectively suppresses the aglycone's volatility, sequestering the aroma profile until targeted enzymatic or acid-catalyzed hydrolysis occurs.
| Evidence Dimension | Volatility and Physical State |
| Target Compound Data | Non-volatile solid (MP 38-39 °C) |
| Comparator Or Baseline | 2-Phenylethanol (Highly volatile liquid, BP ~219 °C but high evaporative loss at RT) |
| Quantified Difference | Complete suppression of ambient volatility |
| Conditions | Standard ambient storage and thermal processing conditions |
Crucial for manufacturing solid-state products or processes requiring high heat where free volatile fragrances would be lost to evaporation.
Because Phenylethyl beta-D-glucopyranoside is specifically cleaved by Family 1 beta-glucosidases, it is an ideal precursor for smart cosmetics or active packaging where the release of the rose-scented 2-phenylethanol is triggered by skin microbiome enzymes or moisture-activated biocatalysts [1].
In agricultural and food chemistry, particularly in the study of Rosa species and tea fermentation, this compound serves as a critical analytical standard. It allows researchers to quantify the bound volatile pool and monitor the dynamic conversion of glycosides to free aroma compounds during thermal or enzymatic processing [1].
Due to its highly hydrophilic nature, this glucoside is procured for use in aqueous-based toners, beverages, and hydrogels where the lipophilic free 2-phenylethanol would cause phase separation or require unwanted synthetic solubilizing agents [2].
Irritant